(1R,2S)-2-Methylcyclohexanamine

CCR6 antagonist chemokine receptor conformational drug design

Essential for chiral applications requiring the (1R,2S) configuration; racemic/trans mixtures compromise SAR and enantioselectivity. The cis-arrangement provides a unique pharmacophore critical for CCR6 and H3 receptor programs. Ensure the correct stereoisomer (+7.97° optical rotation) to reproduce published potency gains and avoid confounded results.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 79389-37-0
Cat. No. B1595976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-Methylcyclohexanamine
CAS79389-37-0
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCCCC1N
InChIInChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1
InChIKeyFEUISMYEFPANSS-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-2-Methylcyclohexanamine CAS 79389-37-0: Technical Baseline and Procurement Specifications for Chiral Amine Research


(1R,2S)-2-Methylcyclohexanamine (CAS 79389-37-0), also designated as cis-(+)-2-methylcyclohexylamine, is a chiral primary amine with the molecular formula C7H15N and molecular weight 113.20 g/mol [1]. The compound possesses two stereogenic centers with defined (1R,2S) absolute configuration, corresponding to the cis relative stereochemistry where both the amino group and the methyl substituent occupy the same face of the cyclohexane ring [1]. This stereochemical arrangement produces a specific three-dimensional pharmacophore that distinguishes it from its trans-configured diastereomer and the (1S,2R) enantiomer, with reported optical rotation of +7.97° (c=1.18, EtOH) for the hydrochloride salt .

Why Generic 2-Methylcyclohexanamine Mixtures Cannot Substitute for (1R,2S)-2-Methylcyclohexanamine in Stereospecific Applications


Racemic or cis/trans mixtures of 2-methylcyclohexanamine are fundamentally inadequate substitutes for stereodefined (1R,2S)-2-methylcyclohexanamine in applications requiring precise chiral recognition. The compound's two stereogenic centers create four possible stereoisomers—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—each presenting distinct spatial orientations of the amine and methyl groups that dictate differential binding to chiral biological targets and disparate performance in asymmetric transformations [1]. In drug discovery contexts, the conformational population of the cis-isomer, as determined by NMR analysis, reveals a preferred orientation where the amino group adopts a specific equatorial-axial equilibrium that influences molecular recognition events [2]. Mixtures containing the (1R,2R)-trans diastereomer introduce an alternative conformational profile with altered basicity characteristics and a divergent pharmacological trajectory, thereby confounding structure-activity relationship interpretation and compromising enantioselective synthesis outcomes .

(1R,2S)-2-Methylcyclohexanamine: Quantified Differentiation Evidence for Scientific Selection


365-Fold Enhancement in CCR6 Antagonist Potency via cis-2-Methylcyclohexanamine Substitution

In a squaramide-based CCR6 antagonist series, substitution of the unsubstituted cyclohexanamine moiety with a cis-2-methylcyclohexanamine moiety produced a 365-fold improvement in antagonist potency [1]. This enhancement is directly attributable to the conformational restriction imposed by the cis-methyl substituent, which stabilizes the bioactive conformer of the antagonist, thereby increasing target engagement [1]. The (1R,2S)-configured amine is the specific stereoisomer responsible for this potency gain, as the cis-relationship between the amine and methyl groups is geometrically essential for the observed conformational effect [1].

CCR6 antagonist chemokine receptor conformational drug design

Optical Rotation Sign Inversion Differentiates (1R,2S) from (1S,2R) Enantiomer for Chiral Purity Verification

The (1R,2S)-2-methylcyclohexanamine hydrochloride exhibits a specific optical rotation of +7.97° (c=1.18, EtOH) at the sodium D-line . Its enantiomer, (1S,2R)-2-methylcyclohexanamine, under identical measurement conditions exhibits an optical rotation of -2.46° (c=1.0, EtOH) . This sign inversion and magnitude difference provides a quantitative, non-destructive quality control metric for verifying enantiomeric identity and detecting racemization during synthesis or storage. The differential rotation magnitude also suggests potential differences in conformational equilibria between the enantiomers in ethanolic solution [1].

chiral quality control enantiomeric purity optical rotation

Basicity Profile of cis-2-Methylcyclohexanamine Relative to Cyclohexanamine and trans-Diastereomer

The predicted pKa of (1R,2S)-2-methylcyclohexanamine (cis configuration) is 10.72 ± 0.70 . This value positions the compound's basicity between that of unsubstituted cyclohexanamine (pKa ≈ 10.64) and cyclohexylamines bearing larger substituents [1]. Notably, the trans-diastereomer (1R,2R)-2-methylcyclohexanamine exhibits an essentially identical predicted pKa of 10.72 ± 0.70 , indicating that the methyl substitution pattern (cis vs trans) does not significantly modulate the intrinsic basicity of the amine nitrogen. However, the differing conformational preferences between cis and trans isomers affect the steric accessibility of the amine lone pair, influencing nucleophilicity in sterically demanding transformations [2].

amine basicity pKa nucleophilicity reaction optimization

Conformational Energy Differential Between cis and trans 2-Methylcyclohexanamine Diastereomers

Comprehensive NMR analysis of 2-methylcyclohexanamine diastereomers has established that the cis-configured (1R,2S) isomer exhibits a distinct conformational population compared to the trans diastereomer [1]. In the cis isomer, the amino and methyl groups occupy the same face of the cyclohexane ring, resulting in a conformational equilibrium where one chair conformer places the methyl group in an axial position and the amino group in an equatorial position, while the alternative chair inverts these positions [1]. The trans diastereomer, by contrast, maintains both substituents in equatorial positions in its most stable conformer, leading to a conformational energy difference that translates into differential reactivity profiles in asymmetric transformations where steric accessibility of the amino group governs transition state geometry [2].

conformational analysis NMR spectroscopy molecular modeling diastereomer stability

(1R,2S)-2-Methylcyclohexanamine: Evidence-Backed Application Scenarios for Procurement Decision-Making


CCR6 Antagonist Lead Optimization Requiring Conformationally Constrained cis-Cyclohexylamine Scaffolds

Medicinal chemistry programs targeting CCR6-mediated inflammatory pathways can leverage the 365-fold potency enhancement demonstrated by cis-2-methylcyclohexanamine-substituted squaramide antagonists relative to unsubstituted cyclohexanamine analogs [1]. The (1R,2S)-configured amine is specifically required to achieve the conformational restriction that stabilizes the bioactive antagonist conformation, as confirmed by NMR conformational analysis [2]. Procurement of stereodefined (1R,2S)-2-methylcyclohexanamine is essential for reproducing this potency gain; racemic mixtures or trans diastereomers will not recapitulate the same conformational effect and may yield confounded SAR interpretation [2].

Asymmetric Synthesis Requiring Chiral Amines with Defined Conformational Accessibility

In enantioselective transformations where the steric environment around the nucleophilic amine nitrogen governs diastereoselectivity, the (1R,2S)-configured amine offers a distinct conformational profile. As established by NMR conformational analysis, the cis arrangement permits one chair conformer where the amino group adopts an axial orientation, presenting a sterically differentiated nucleophilic trajectory compared to the consistently equatorial amine in trans diastereomers [1]. This conformational distinction provides synthetic chemists with a tunable parameter for optimizing stereochemical outcomes in reactions such as asymmetric reductive amination of α-branched ketones [2]. The optical rotation specification of +7.97° enables incoming quality verification to ensure the correct enantiomer is utilized .

Chiral Resolution Method Development and Chromatographic Method Validation

The established optical rotation values—+7.97° for (1R,2S)-configured amine hydrochloride and -2.46° for the (1S,2R) enantiomer [1]—provide a quantitative benchmark for validating chiral chromatographic separation methods and assessing enantiomeric purity of resolved fractions. The conformational assignments derived from comprehensive ¹H, ¹³C, and ¹⁵N NMR analysis [2] offer a structural reference for interpreting elution orders on chiral stationary phases and for developing derivatization protocols using chiral auxiliaries or chiral solvating agents . The near-identical pKa of cis and trans diastereomers (10.72 ± 0.70) informs buffer pH selection for preparative chiral separations, as basicity is not a discriminating factor for diastereomer resolution.

Histamine H3 Receptor Ligand Development Leveraging Cyclohexylamine Scaffolds

Cyclohexylamine-based histamine H3 receptor inverse agonists have demonstrated subnanomolar binding affinities for the human receptor with favorable selectivity over hERG channels [1]. Within this chemotype, the stereochemical configuration of the cyclohexylamine core is a critical determinant of receptor binding geometry. The (1R,2S)-configured 2-methylcyclohexanamine provides a specific three-dimensional pharmacophore that, when incorporated into H3 ligand scaffolds, positions the amine moiety for optimal interaction with the receptor binding pocket. The conformational preferences established by NMR analysis for the cis-diastereomer [2] translate into differential receptor recognition compared to trans-configured analogs, supporting the procurement of stereodefined material for SAR campaigns in this target class.

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